

# An In-depth Technical Guide to the Synthesis of Keto Ziprasidone Reference Standard

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## Compound of Interest

Compound Name: Keto Ziprasidone

Cat. No.: B3030221

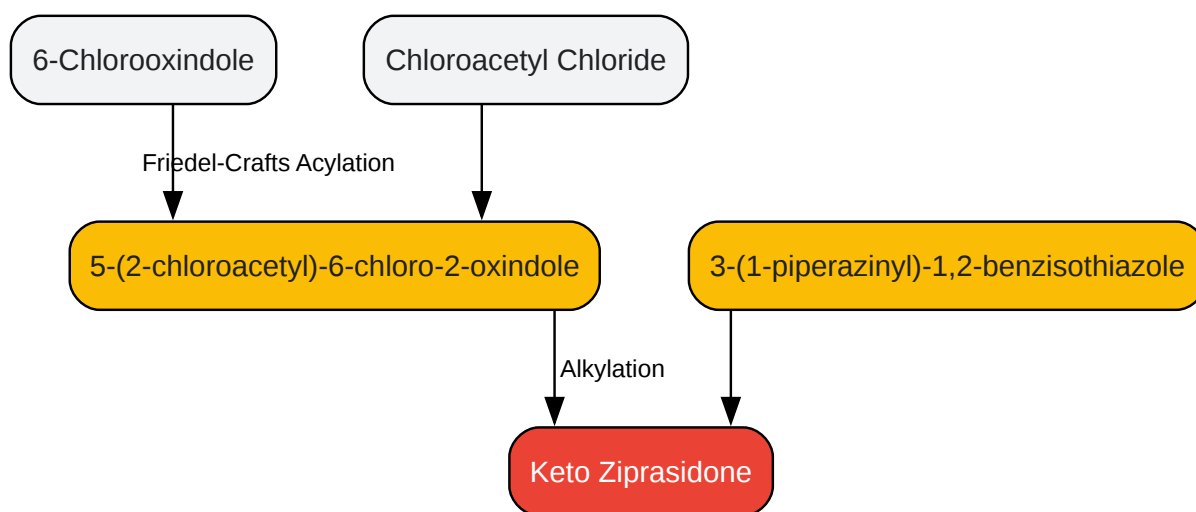
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the **Keto Ziprasidone** reference standard, a known impurity and metabolite of the atypical antipsychotic agent Ziprasidone. This document details the necessary starting materials, key chemical transformations, and experimental protocols. All quantitative data is summarized for clarity, and the logical workflow is visualized using process diagrams.

## Overview of the Synthesis Pathway

The synthesis of **Keto Ziprasidone**, chemically known as 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-1-oxoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, is a multi-step process. The core strategy involves the synthesis of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-chloroacetyl)-6-chloro-2-oxindole. These intermediates are then coupled in the final step to yield the target compound.

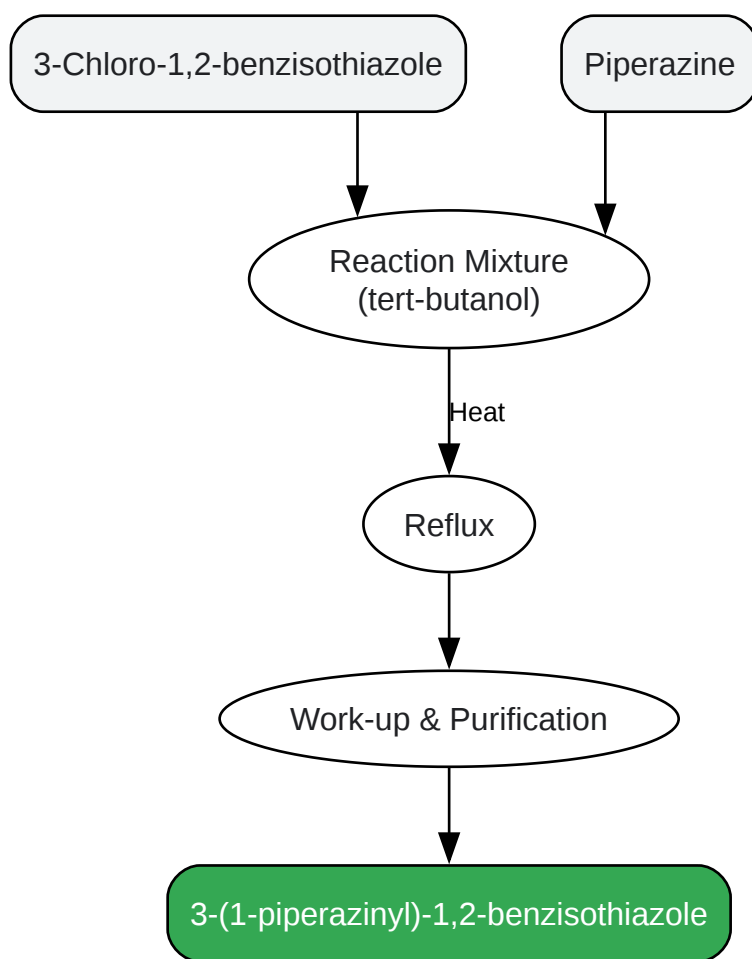


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Caption: Overall synthesis strategy for **Keto Ziprasidone**.

## Synthesis of Intermediates

This key intermediate is synthesized from 3-chloro-1,2-benzisothiazole and an excess of piperazine.



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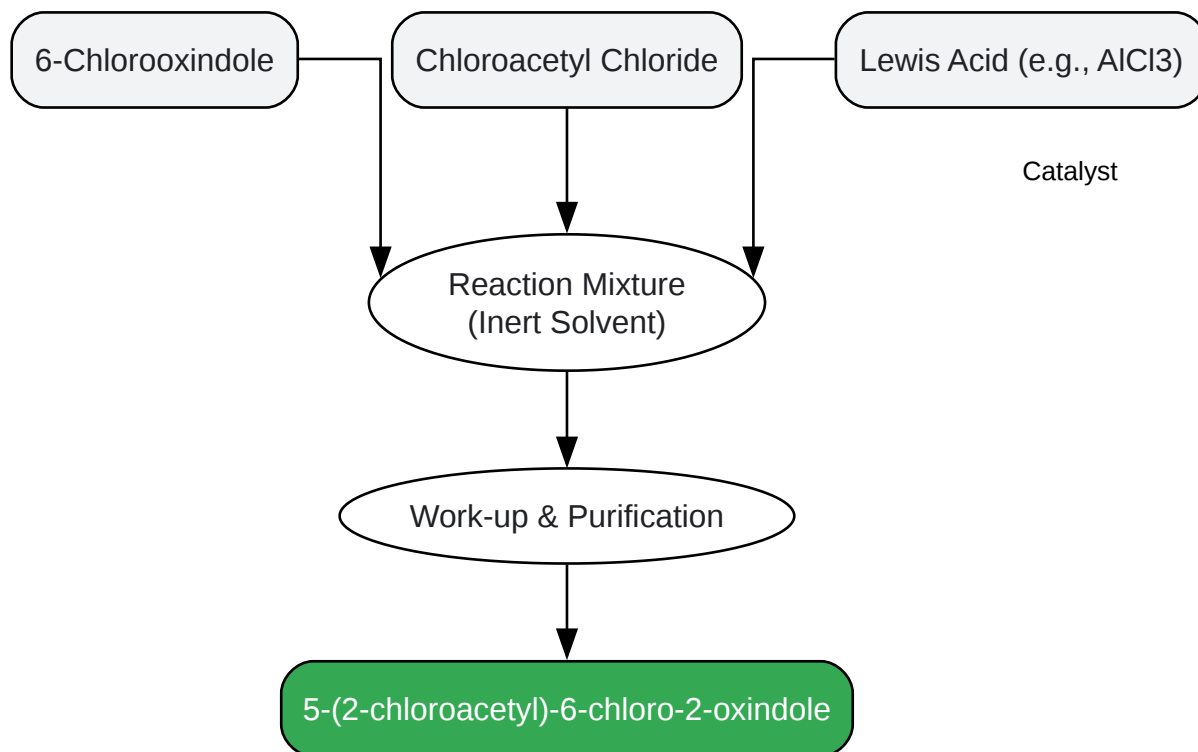
Caption: Workflow for the synthesis of 3-(1-piperaziny)-1,2-benzisothiazole.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3-(1-piperaziny)-1,2-benzisothiazole hydrochloride is outlined in the following table.

Parameter	Value/Description
Reactants	3-Chloro-1,2-benzisothiazole, Anhydrous Piperazine
Solvent	tert-Butanol
Reaction Temperature	112-118 °C (reflux)
Reaction Time	24 hours
Work-up	Cooling, addition of water, filtration, pH adjustment, extraction with toluene, and concentration.
Purification	Precipitation as hydrochloride salt from isopropanol.
Yield	Approximately 80%

This intermediate is prepared via a Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride.



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Caption: Workflow for the synthesis of 5-(2-chloroacetyl)-6-chloro-2-oxindole.

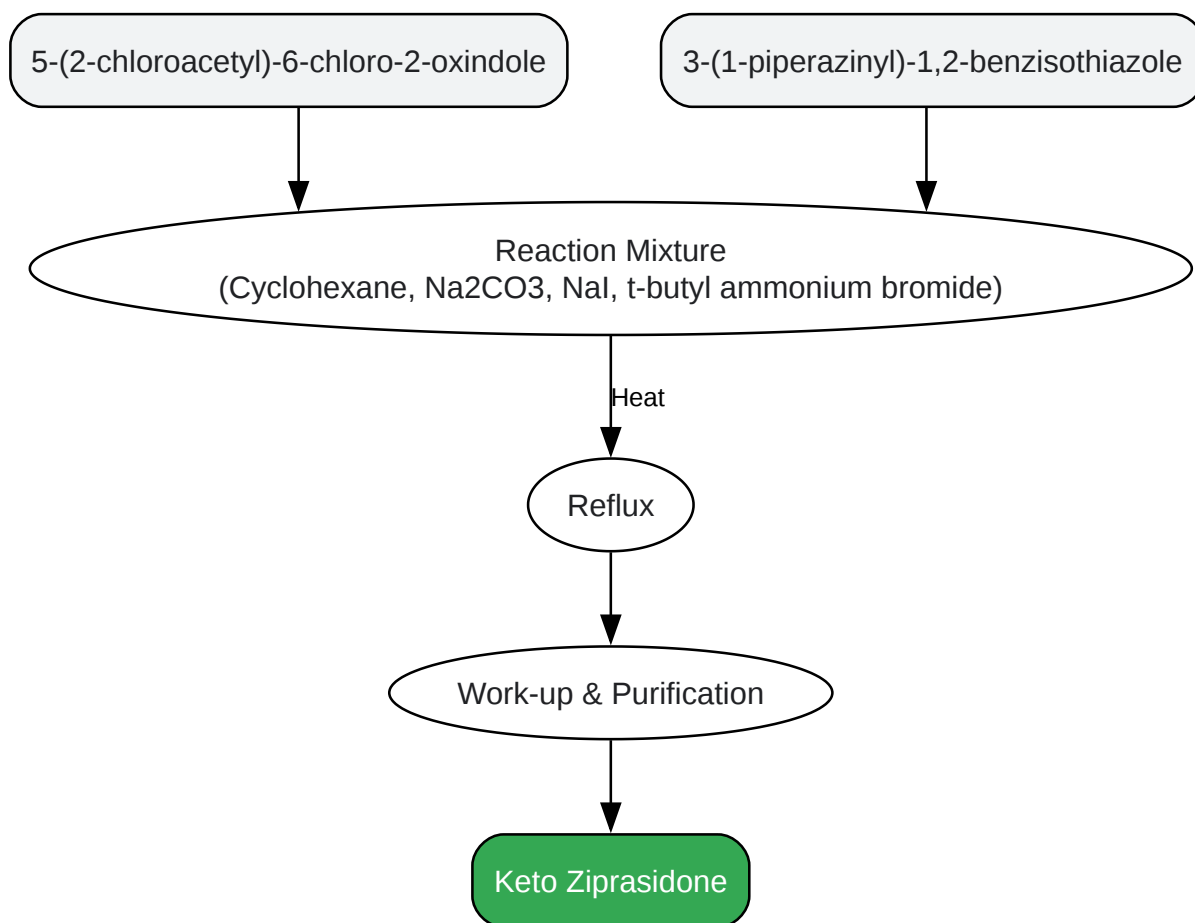
#### Experimental Protocol:

The Friedel-Crafts acylation is a standard method for introducing an acyl group to an aromatic ring. The following table outlines the general conditions for this reaction.

Parameter	Value/Description
Reactants	6-Chlorooxindole, Chloroacetyl Chloride
Catalyst	Lewis acid (e.g., Aluminum chloride, Ferric chloride)
Solvent	Inert solvent such as dichloromethane, carbon disulfide, or nitrobenzene.
Reaction Temperature	Typically carried out at low temperatures (0-5 °C) to control the exothermic reaction, followed by stirring at room temperature.
Work-up	Quenching with ice/water, extraction with an organic solvent, washing, and drying.
Purification	Recrystallization from a suitable solvent.

## Synthesis of Keto Ziprasidone

The final step involves the N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroacetyl)-6-chloro-2-oxindole.



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Caption: Workflow for the final synthesis of **Keto Ziprasidone**.

Experimental Protocol:

A specific protocol for the synthesis of **Keto Ziprasidone** is provided in a US patent.[1] The key parameters are summarized below.

Parameter	Value/Description
Reactants	3-(1-piperaziny)-1,2-benzisothiazole (8.9 g), 5-(2-chloroacetyl)-6-chlorooxindole (10 g)
Solvent	Cyclohexane (100 ml)
Base	Sodium carbonate (8.48 g)
Additives	Sodium iodide (0.6 g), t-butyl ammonium bromide (2.6 g)
Reaction Temperature	Reflux
Reaction Time	30-35 hours
Work-up	Cooling, filtration, and washing.
Purification	The crude product can be purified by recrystallization from a suitable solvent such as a C1-C5 alcohol or a halogenated solvent. <a href="#">[1]</a>

## Characterization Data

The characterization of the **Keto Ziprasidone** reference standard is crucial for its identification and purity assessment.

Quantitative Data Summary:

Compound	Molecular Formula	Molecular Weight ( g/mol )
Keto Ziprasidone	C <sub>21</sub> H <sub>19</sub> ClN <sub>4</sub> O <sub>2</sub> S	426.92

Spectroscopic Data:

A US patent provides the following characterization data for **Keto Ziprasidone**[\[1\]](#):

- <sup>1</sup>H-NMR: A figure depicting the <sup>1</sup>H-NMR spectrum is available in the cited patent.[\[1\]](#)
- Mass Spectrum: A figure showing the mass spectrum is also provided in the same patent.[\[1\]](#)

For detailed interpretation, direct reference to the spectra in the patent document is recommended.

## Conclusion

The synthesis of the **Keto Ziprasidone** reference standard is a well-defined process involving the preparation of two key intermediates followed by their coupling. The experimental protocols provided in this guide, derived from publicly available scientific literature and patents, offer a solid foundation for researchers in the field of drug development and quality control to produce this important reference material. Careful execution of the described steps and appropriate analytical characterization are essential for obtaining a high-purity standard.

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## References

- 1. US20060089502A1 - Ziprasidone process - Google Patents [patents.google.com]
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